molecular formula C11H6N2O3 B12913928 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate CAS No. 251462-34-7

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate

Cat. No.: B12913928
CAS No.: 251462-34-7
M. Wt: 214.18 g/mol
InChI Key: KISXEYFYGOSMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione is a compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various high-performance applications, particularly in the fields of aerospace, electronics, and advanced composites .

Preparation Methods

The synthesis of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-cyanatophenyl derivatives with pyrrole-2,5-dione under specific conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as triethylamine. The process may also involve cooling the reaction mixture to low temperatures to facilitate the reaction .

Industrial production methods for cyanate esters, including 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione, often involve the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. In polymerization reactions, the cyanate ester groups undergo cyclotrimerization to form polycyanurate networks, which contribute to the material’s high thermal stability and mechanical strength . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione can be compared with other cyanate ester compounds such as:

  • 2-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Cyanatophenyl)-2,5-dimethyl-1H-pyrrole-2,5-dione
  • 1-(4-Cyanatophenyl)-1H-pyrrole-3,4-dione

These compounds share similar thermal and dielectric properties but differ in their specific structural features and reactivity. The unique structure of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione provides it with distinct advantages in certain applications, such as higher thermal stability and better processability .

Properties

CAS No.

251462-34-7

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] cyanate

InChI

InChI=1S/C11H6N2O3/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-6H

InChI Key

KISXEYFYGOSMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.